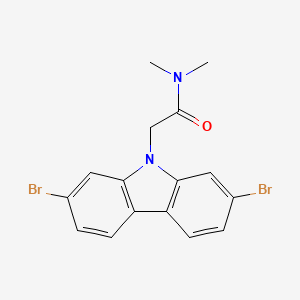
2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide is a compound derived from carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their extensive applications in the fields of photonics, electronics, and biology due to their unique structural and electronic properties .
Méthodes De Préparation
The synthesis of 2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide typically involves the bromination of carbazole followed by acylation. The synthetic route generally includes the following steps:
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The carbazole moiety can undergo oxidation and reduction reactions, often using reagents like potassium permanganate for oxidation or sodium borohydride for reduction.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the carbazole ring.
Applications De Recherche Scientifique
2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate with DNA, affecting transcription and replication processes . Additionally, the compound can modulate the activity of enzymes and receptors involved in various biological pathways .
Comparaison Avec Des Composés Similaires
2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide can be compared with other carbazole derivatives such as:
2,7-dibromocarbazole: A precursor in the synthesis of the target compound, known for its use in organic electronics.
9-ethylcarbazole: Another derivative with applications in photonics and electronics.
Carbazole-3,6-dicarboxylic acid: Used in the synthesis of polymers and materials for electronic devices.
Propriétés
Formule moléculaire |
C16H14Br2N2O |
|---|---|
Poids moléculaire |
410.10 g/mol |
Nom IUPAC |
2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C16H14Br2N2O/c1-19(2)16(21)9-20-14-7-10(17)3-5-12(14)13-6-4-11(18)8-15(13)20/h3-8H,9H2,1-2H3 |
Clé InChI |
LALLOWJHCBECGU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


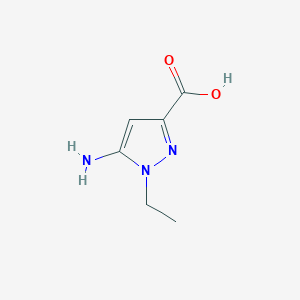

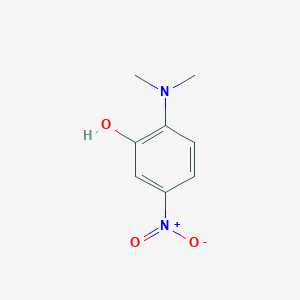
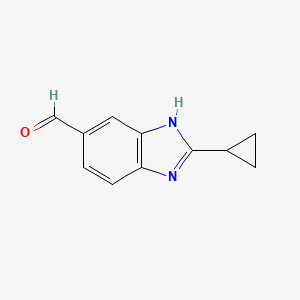

![(2,4,5-Trichlorophenyl) 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13886173.png)
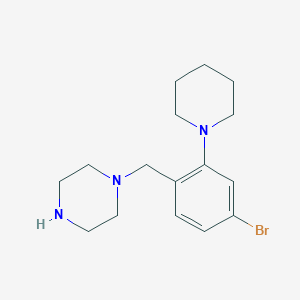
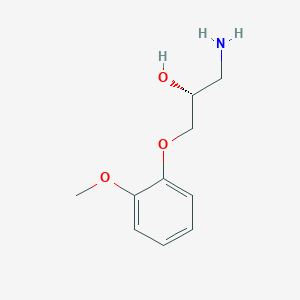
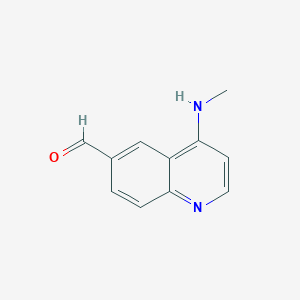
![Tert-butyl 4-[2-(2-methoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B13886192.png)

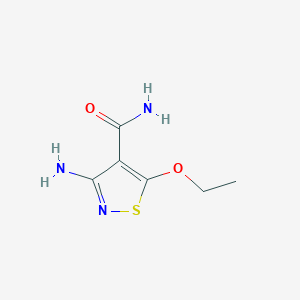

![3-Chlorothieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13886235.png)
